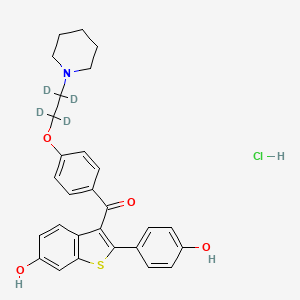
Raloxifene-d4 Hydrochloride
Overview
Description
Raloxifene-d4 (hydrochloride) is a deuterated form of raloxifene hydrochloride, a second-generation selective estrogen receptor modulator (SERM). It is primarily used in scientific research to study the pharmacokinetics and metabolism of raloxifene. The deuterium atoms in raloxifene-d4 replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Scientific Research Applications
Raloxifene-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of raloxifene.
Biology: Employed in cellular and molecular biology research to investigate the effects of raloxifene on estrogen receptors.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of raloxifene and its analogs in treating conditions like osteoporosis and breast cancer.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems to enhance the bioavailability and therapeutic efficacy of raloxifene.
Mechanism of Action
Target of Action
Raloxifene-d4 Hydrochloride primarily targets the estrogen receptors in various tissues . It belongs to the class of drugs known as Selective Estrogen Receptor Modulators (SERMs) . It exhibits estrogenic effects on bone and lipid metabolism while mediating anti-estrogenic effects on uterine endometrium and breast tissues .
Mode of Action
This compound acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It has a similar binding affinity to that of estradiol, the predominant circulating estrogen . On skeletal tissues, this compound stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts .
Biochemical Pathways
This compound affects the biochemical pathways related to bone metabolism and lipid metabolism . It reduces the resorption of bone and increases bone mineral density in postmenopausal women, thus slowing the rate of bone loss . It also has effects on lipid metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include preserving the bone mineral density and decreasing the risk of breast cancer in postmenopausal women .
Safety and Hazards
Future Directions
Studies are underway on Raloxifene as an adjuvant treatment for postmenopausal women with schizophrenia . It shows particularly promising results in mild presentations of schizophrenia . A clinical study in mild to moderate COVID-19 patients (NCT05172050) has been recently completed .
Relevant Papers A paper titled “Characterization of raloxifene as a potential pharmacological agent against SARS-CoV-2 and its variants” provides a comprehensive pharmacological characterization of Raloxifene in relevant in vitro models of COVID-19 . Another paper titled “Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases” focuses on Raloxifene as a potential treatment for various types of brain injuries and neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Raloxifene-d4 Hydrochloride, like its parent compound Raloxifene, interacts with estrogen receptors. It acts as an estrogen agonist in some tissues (like bone and lipid metabolism) and as an estrogen antagonist in others (like breast and uterine tissues) . This selective action is due to the differential conformational changes this compound induces in the estrogen receptor, which affects the recruitment of coactivators and corepressors to the receptor complex .
Cellular Effects
This compound has several effects on cellular processes. In bone cells, it stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts . In breast and uterine tissues, it exhibits anti-estrogenic effects . It also influences lipid metabolism, promoting a healthier lipid profile .
Molecular Mechanism
The molecular mechanism of this compound involves binding to estrogen receptors. This binding induces conformational changes in the receptor, which in turn affects the recruitment of coactivators and corepressors. The result is tissue-specific regulation of gene expression .
Temporal Effects in Laboratory Settings
Its parent compound, Raloxifene, has been shown to have long-lasting effects on bone density and lipid metabolism .
Dosage Effects in Animal Models
Studies on Raloxifene have shown that its effects on bone density and lipid metabolism are dose-dependent .
Metabolic Pathways
This compound is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway . It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound .
Transport and Distribution
Raloxifene is extensively distributed after oral administration .
Subcellular Localization
As a selective estrogen receptor modulator, it is likely to be found in the nucleus where estrogen receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of raloxifene-d4 (hydrochloride) involves the deuteration of raloxifene hydrochloride. The general method for the preparation of raloxifene involves Friedel-Crafts acylation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, followed by de-protection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . The deuteration process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of raloxifene-d4 (hydrochloride) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Raloxifene-d4 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of raloxifene-d4 (hydrochloride) can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Alendronate: A bisphosphonate used to treat osteoporosis, with a different mechanism of action compared to raloxifene.
Fosamax: Another bisphosphonate similar to alendronate, used for osteoporosis treatment.
Uniqueness of Raloxifene-d4 (hydrochloride)
Raloxifene-d4 (hydrochloride) is unique due to its deuterated structure, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. Its selective estrogen receptor modulation properties make it a valuable tool in research and therapeutic applications, offering benefits in bone health and cancer prevention without the adverse effects associated with traditional hormone replacement therapies .
Properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVVCILCIUCLG-ZBLPOJTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-47-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
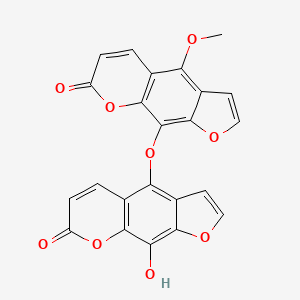

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)
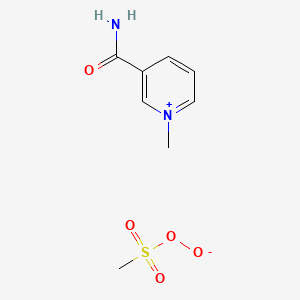

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)
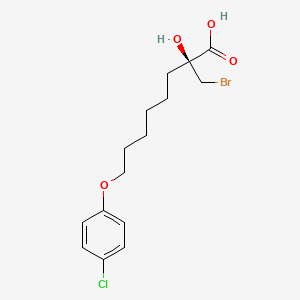
![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)
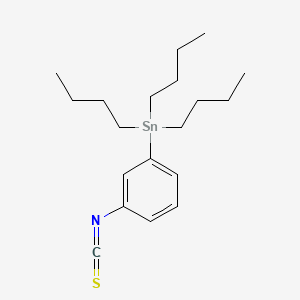
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)

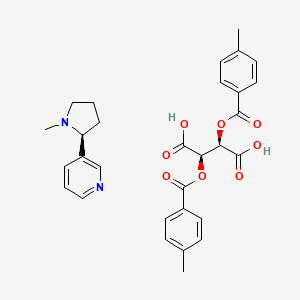
![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)
